



Application Notes and Protocols for Avenanthramide C as an Analytical Standard

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Avenanthramide C** (Avn-C) as an analytical standard in chromatographic applications. Avn-C, a key phenolic alkaloid found almost exclusively in oats (Avena sativa), is of significant interest due to its antioxidant, anti-inflammatory, and anti-atherogenic properties.[1][2] Accurate quantification of Avn-C in raw materials, finished products, and biological matrices is crucial for research and development.

Physicochemical Properties of Avenanthramide C

A solid understanding of the physicochemical properties of **Avenanthramide C** is essential for its proper handling, storage, and use as an analytical standard.



Property	Value	Reference
CAS Number	116764-15-9	[3][4]
Molecular Formula	C16H13NO6	[3][4][5]
Molecular Weight	315.28 g/mol	[2][3][5]
Appearance	Yellow to brown solid powder	[2][4]
Melting Point	248-250 °C	[4]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in aqueous buffers.	[3][6][7]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4][8]
Purity	>98% (analytical standard grade)	[2][9]

Experimental Protocols

Objective: To prepare a concentrated stock solution of **Avenanthramide C** for creating calibration standards and spiking samples.

Materials:

- Avenanthramide C analytical standard (>98% purity)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Vortex mixer
- Ultrasonic bath
- Calibrated analytical balance



- Volumetric flasks (Class A)
- Pipettes (calibrated)

Protocol:

- Accurately weigh a suitable amount of Avenanthramide C powder (e.g., 10 mg) using a calibrated analytical balance.
- Transfer the powder to a volumetric flask.
- Add a small amount of DMSO to dissolve the powder. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[3]
- Once completely dissolved, bring the solution to the final volume with DMSO.
- Mix the solution thoroughly by vortexing.
- Store the stock solution in an amber vial at -20°C or -80°C for long-term stability.[4][8] It is recommended to prepare and use fresh dilutions on the same day.[3]

Objective: To efficiently extract **Avenanthramide C** from a solid matrix (e.g., milled oats) for chromatographic analysis.

Materials:

- Milled oat sample
- 80% Methanol or 80% Ethanol
- Magnetic stirrer or orbital shaker
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- PTFE membrane filters (0.22 or 0.45 μm)

Protocol:

Methodological & Application





- Weigh approximately 5.0 g of the milled oat sample into a flask.[10]
- Add 35 mL of 80% methanol (or 80% ethanol).[10]
- Stir the mixture using a magnetic stirrer for 30 minutes at room temperature.[10]
- Centrifuge the sample at 600 x g for 10 minutes.[10]
- Collect the supernatant.
- Repeat the extraction process on the pellet with another 35 mL of 80% methanol to ensure complete extraction.[10]
- Combine the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.[10]
- Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic run).[10]
- Filter the reconstituted extract through a 0.22 μ m or 0.45 μ m PTFE membrane filter prior to injection into the chromatography system.[10]

A simplified single-extraction method with 80% ethanol has also been shown to be effective. [11]

Objective: To separate and quantify **Avenanthramide C** using HPLC with Diode Array Detection (DAD).

Instrumentation and Conditions:



Parameter	Recommended Conditions	Reference
HPLC System	Agilent 1100 series or equivalent with DAD	[10]
Column	Phenomenex Kinetex C18 (100 x 3.0 mm, 5 μm) or equivalent	[10]
Mobile Phase A	0.05 M Phosphate buffer (pH 2.4)	[10]
Mobile Phase B	Methanol	[10]
Gradient	5-60% B in 50 min; 60-90% B in 6 min	[10]
Flow Rate	0.6 mL/min	[10]
Column Temperature	35°C	[10]
Detection Wavelength	350 nm	[10]
Injection Volume	10 μL	[12]

Calibration: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 mg/kg.[13][14] A linear range of 1-2000 μ g/L has also been reported.[3] Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be \geq 0.999.[13][14]

Objective: To achieve higher sensitivity and selectivity for the quantification of **Avenanthramide C**, particularly in complex matrices.

Instrumentation and Conditions:



Parameter	Recommended Conditions	Reference
UPLC System	UHPLC system coupled to a triple quadrupole mass spectrometer with ESI source	[1][15]
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)	[16]
Mobile Phase A	0.1% Formic acid in water	[16]
Mobile Phase B	0.1% Formic acid in acetonitrile	[16]
Gradient	A typical gradient would be to increase the percentage of B over several minutes. For example, 10% B to 90% B over 10 minutes.	[1][16]
Flow Rate	0.3 - 0.5 mL/min	[16]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[17]
Detection Mode	Multiple Reaction Monitoring (MRM)	[18]

Method Validation Parameters from Literature:



Parameter	Reported Value	Reference
Linearity (R²)	≥ 0.9997	[13][14]
Limit of Detection (LOD)	0.01 - 0.29 ng/mL	[13][14][18]
Limit of Quantification (LOQ)	0.02 - 1.96 ng/mL	[13][14][18]
Intra-day Accuracy (%)	90.7 - 103.8%	[13][14]
Inter-day Accuracy (%)	90.4 - 107.9%	[13][14]
Intra-day Precision (%RSD)	1.5 - 4.9%	[13][14]
Inter-day Precision (%RSD)	2.2 - 4.8%	[13][14]
Recovery (%)	95 - 113%	[18]

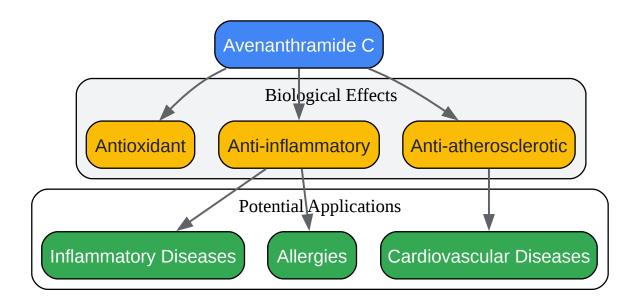
Diagrams



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Caption: Experimental workflow for the extraction and analysis of Avenanthramide C.





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Caption: Known biological effects and potential applications of **Avenanthramide C**.

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